N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide
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Description
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C13H14N6O and its molecular weight is 270.296. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various cancer cell lines .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that nitrogen–oxygen heterocyclic systems, such as 1,2,4-triazole derivatives, are of interest in the chemistry of energetic materials .
Pharmacokinetics
The introduction of the azoxy group into a molecule, a feature common in 1,2,4-triazole derivatives, can improve its oxygen balance and increase the enthalpy of formation .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
It’s known that compounds synthesized with similar structures are thermally stable .
Properties
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c20-13(10-4-2-1-3-5-10)18-11-6-12(16-8-15-11)19-9-14-7-17-19/h1-2,6-10H,3-5H2,(H,15,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUYCOURTXPMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.